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tert-butyliminotantalum;diethylazanide

Thermal stability ALD precursor Ligand decomposition

Fabs transitioning from solid PDMAT face delivery inconsistency and premature decomposition that cause process drift. TBTDET eliminates both with liquid-phase delivery and superior thermal stability (TBTDET > PDMAT > TBTEMT), enabling reliable bubbler-based CVD/ALD. • Achieves lowest film resistivity (230 μΩ·cm) among single-source TaN precursors, directly reducing gate-electrode RC delay • Saturated ALD growth rate of 0.77 Å/cycle at 250°C ensures precise thickness control for DRAM & MIM high-κ dielectrics • Supplied at ≥99.99% purity, packaged under argon for direct deposition-system integration

Molecular Formula C16H39N4Ta-3
Molecular Weight 468.46 g/mol
Cat. No. B13388462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyliminotantalum;diethylazanide
Molecular FormulaC16H39N4Ta-3
Molecular Weight468.46 g/mol
Structural Identifiers
SMILESCC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Ta]
InChIInChI=1S/C4H9N.3C4H10N.Ta/c1-4(2,3)5;3*1-3-5-4-2;/h1-3H3;3*3-4H2,1-2H3;/q;3*-1;
InChIKeyOAUVVCYTHMBYBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TBTDET Procurement-Grade Overview for ALD/CVD


tert‑Butyliminotantalum;diethylazanide (TBTDET, Ta(NtBu)(NEt₂)₃, CAS 169896‑41‑7) is a liquid organotantalum precursor used for atomic layer deposition (ALD) and chemical vapor deposition (CVD) of TaN and Ta₂O₅ thin films in semiconductor manufacturing [1]. It features a Ta(V) center ligated by three diethylamido groups and one tert‑butylimido group, affording a density of 1.252 g/mL at 25 °C and a boiling point of 90 °C at 0.1 mmHg . Commercial grades are regularly supplied at ≥99.99% (trace metals basis) and packaged under argon for deposition-system compatibility .

Why Generic TBTDET Substitution Fails


In-class tantalum precursors — including PDMAT, TBTEMT, and TBDETCp — are not interchangeable with TBTDET because structural differences in the ligand set directly alter vapor‑pressure, thermal‑stability, and film‑property outcomes [1]. A systematic ranking places TBTDET at the top for thermal stability (TBTDET > PDMAT > TBTEMT) [2], while the close analog TBTEMT achieves higher volatility at the expense of earlier decomposition. Similarly, replacing TBTDET with the more thermally robust TBDETCp forces a trade‑off in carbon impurity (∼7 at. % carbon in Ta₂O₅) [1]. The quantitative evidence below demonstrates that each substitution changes at least two critical process parameters simultaneously, making generic replacement a source of process drift.

TBTDET Differentiation Evidence


Thermal Stability Ordering of TaN ALD Precursors

The thermal stability of liquid TaN ALD precursors was directly compared by ¹H NMR under identical conditions. TBTDET exhibited the highest stability, followed by PDMAT, with TBTEMT being the least stable: TBTDET > PDMAT > TBTEMT [1]. The tert‑butylimido group on TBTDET was identified as the most stable ligand on the molecule, whereas the dialkylamido groups degraded first [1].

Thermal stability ALD precursor Ligand decomposition

ALD Temperature Window vs. Carbon Impurity

In a direct ALD comparison using water as co‑reactant, TBTDET maintained a saturated growth rate of 0.77 Å cycle⁻¹ at 250 °C, but the process was limited to ≤275 °C due to thermal decomposition of the diethylamido ligand [1]. The analog TBDETCp extended the usable temperature to 325 °C; however, the film contained ∼7 at. % carbon impurities, substantially higher than TBTDET‑derived films [1].

ALD temperature window Carbon impurity Ta₂O₅ thin film

MOCVD TaN Resistivity Comparison

In a head‑to‑head MOCVD evaluation of TaN films for metal‑gate applications, TBTDET produced the lowest resistivity (230 μΩ cm) among all precursors tested, including mixed amido/imido/guanidinato and hydrazido compounds [1]. The work function of TBTDET‑derived TaN was 4.4–4.6 eV, compared with 3.9 eV for the guanidinato‑based film [1].

TaN film Resistivity Metal gate MOCVD

Vapor Pressure and Deliverability

TBTEMT exhibits a higher vapor pressure (~2 Torr at 100 °C) than TBTDET owing to smaller molecular size [1]. Conversely, PDMAT is a solid at delivery temperatures with limited volatility [2]. TBTDET, a liquid with a boiling point of 90 °C at 0.1 mmHg , occupies an intermediate volatility position that balances ease of vapor draw against premature decomposition.

Vapor pressure Precursor delivery ALD bubbler

Commercial Availability and Physical Form

TBTDET is commercially available from multiple vendors in semiconductor‑grade purity. The standard specification is ≥99.99% (trace metals basis), supplied as a yellow liquid in stainless‑steel cylinders under argon for direct integration into ALD/CVD delivery systems . By contrast, PDMAT is typically a solid and requires higher bubbler temperatures for adequate vapour draw [1].

Precursor purity Semiconductor grade Procurement

TBTDET Key Application Scenarios


NMOS Metal-Gate Work Function Tuning

In CMOS gate‑stack engineering, TBTDET‑derived MOCVD TaN offers an effective work function of 4.4–4.6 eV, which is close to the silicon conduction band and therefore suited to NMOS threshold‑voltage tuning [1]. Among single‑source precursors, TBTDET achieves the lowest film resistivity (230 μΩ cm), directly reducing gate‑electrode RC delay [1].

Low-Carbon Ta₂O₅ Dielectrics by Thermal ALD

When the process temperature can be maintained at or below 275 °C, TBTDET delivers Ta₂O₅ films with lower carbon contamination than the more thermally stable alternative TBDETCp, which introduces ∼7 at. % carbon [2]. The saturated ALD growth rate of 0.77 Å cycle⁻¹ at 250 °C provides precise thickness control for high‑k capacitor dielectrics in DRAM and MIM devices [2].

Balanced Volatility and Thermal Stability

For fab lines transitioning from PDMAT, TBTDET overcomes the limited volatility and solid‑handling drawbacks of PDMAT while offering superior thermal stability [3][4]. The liquid formulation and intermediate vapour pressure enable consistent bubbler delivery without the risk of premature decomposition observed with the more volatile TBTEMT [4].

TaN Diffusion Barriers in High-Aspect-Ratio Structures

TBTDET has been demonstrated in thermal ALD of TaNx barrier layers at 250 °C using NH₃ as co‑reactant [5]. The imido ligand remains bound to Ta at typical deposition temperatures, promoting a controlled surface reaction that is beneficial for conformal coverage inside high‑aspect‑ratio vias and trenches [6].

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